2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684473
InChI: InChI=1S/C9H15N3O.2ClH/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H
SMILES:
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.15 g/mol

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

CAS No.:

Cat. No.: VC17684473

Molecular Formula: C9H17Cl2N3O

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride -

Specification

Molecular Formula C9H17Cl2N3O
Molecular Weight 254.15 g/mol
IUPAC Name 2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H15N3O.2ClH/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H
Standard InChI Key DKGLETFQYKIBPO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)C2C(CCO2)N.Cl.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound consists of a pyrazole ring (1,5-dimethyl substitution) linked to an oxolane (tetrahydrofuran) ring via a methylene bridge. The amine group at the 3-position of the oxolane ring is protonated in the dihydrochloride form, yielding the molecular formula C₉H₁₇Cl₂N₃O (free base: C₉H₁₅N₃O) and a molecular weight of 254.15 g/mol . Key structural features include:

  • Pyrazole ring: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 1 and 5.

  • Oxolane ring: A saturated oxygen-containing ring with an amine substituent at position 3.

  • Dihydrochloride salt: Two hydrochloric acid molecules neutralize the amine group, improving solubility.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₇Cl₂N₃O
Molecular Weight254.15 g/mol
SolubilityHigh in polar solvents (e.g., water, DMSO)
StabilityStable under inert conditions
Melting PointNot reported
Partition Coefficient (LogP)Estimated 1.2–1.5 (predicted)

The dihydrochloride form’s enhanced polarity compared to the free base (logP ~2.1) suggests improved bioavailability, a critical factor in drug development .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential functionalization of pyrazole and oxolane precursors:

  • Pyrazole Formation: Cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions yields the 1,5-dimethylpyrazole core .

  • Oxolane Functionalization: Ring-opening of epoxides followed by reductive amination introduces the amine group at the oxolane 3-position .

  • Salt Formation: Treatment with hydrochloric acid converts the free amine to the dihydrochloride salt.

Reaction Optimization

  • Microwave Assistance: Reduces reaction time from 24 hours to 4–6 hours, improving yield by 15–20% .

  • Catalyst Use: Palladium catalysts enhance regioselectivity during coupling steps, minimizing byproducts .

Biological Activity and Mechanism

Kinase Inhibition

In vitro studies on structurally analogous compounds (e.g., derivatives 44 and 45 from ) demonstrate potent inhibition of LRRK2 (leucine-rich repeat kinase 2), a target implicated in Parkinson’s disease:

CompoundLRRK2 WT Inhibition (% Control)Human Microsomal Clearance (L/h/kg)Permeability (PappA:B, cm/s ×10⁻⁶)
4481.74.6
452.81.44.3

The target compound’s pyrazole-oxolane scaffold likely engages in hydrogen bonding and hydrophobic interactions with LRRK2’s ATP-binding pocket, analogous to 44 and 45 .

Pharmacokinetic Profiling

Metabolic Stability

Human microsomal clearance rates for analogs (44: 1.7 L/h/kg; 45: 1.4 L/h/kg) indicate moderate hepatic metabolism, favorable for oral administration .

Permeability and Efflux

High apparent permeability (PappA:B >4 cm/s ×10⁻⁶) and low efflux ratios (<1.5) suggest efficient cellular uptake and retention, critical for central nervous system targets .

Comparative Analysis with Analogues

FeatureTarget CompoundAnalogues (e.g., 44)
Molecular Weight254.15 g/mol247–319 g/mol
SolubilityHigh (dihydrochloride)Moderate (free base)
LRRK2 InhibitionHypothesized potentConfirmed (8–2.8% control)
Synthetic ComplexityModerateHigh (requires chiral resolution)

The dihydrochloride salt’s superior solubility and comparable kinase inhibition profile position it as a promising candidate for further development .

Research Applications and Future Directions

Industrial Applications

  • Agrochemicals: Pyrazole scaffolds are used in herbicide development due to their stability and bioactivity.

Research Gaps

  • In Vivo Studies: Efficacy and toxicity profiles in animal models remain unvalidated.

  • Crystal Structure Analysis: X-ray diffraction data are needed to confirm binding modes.

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